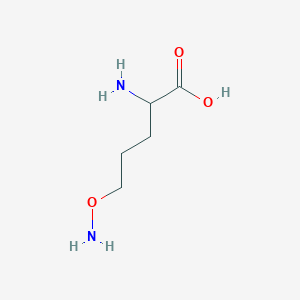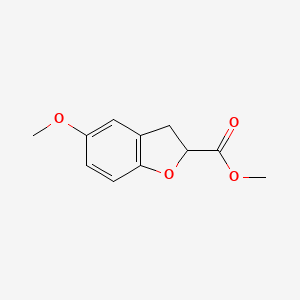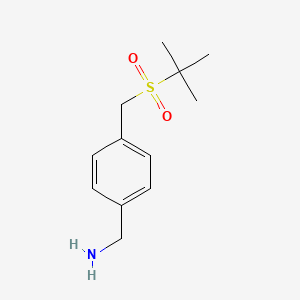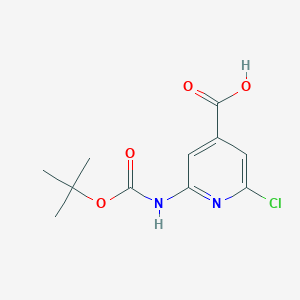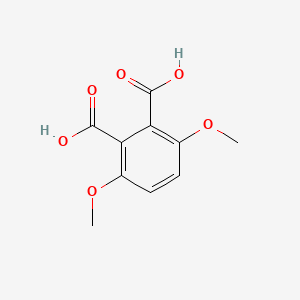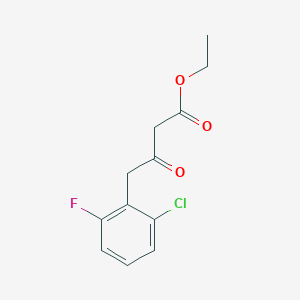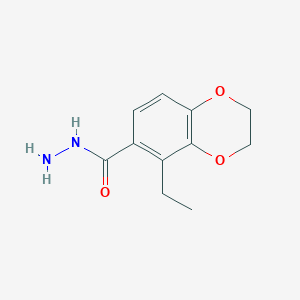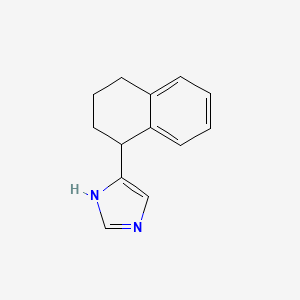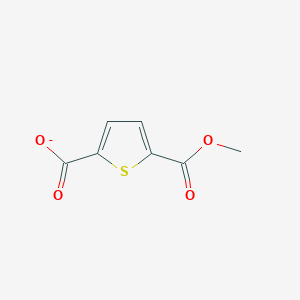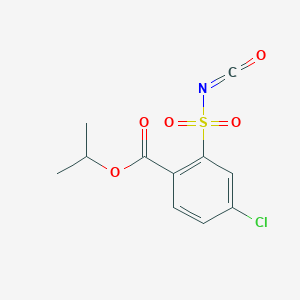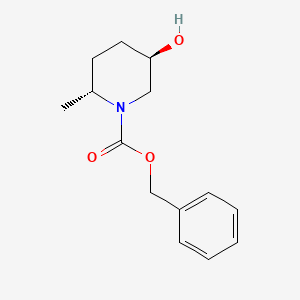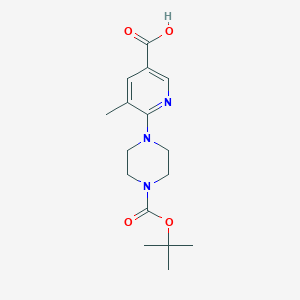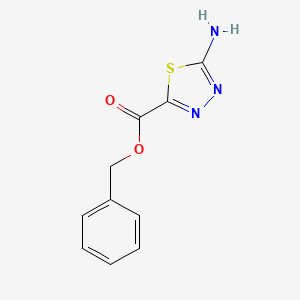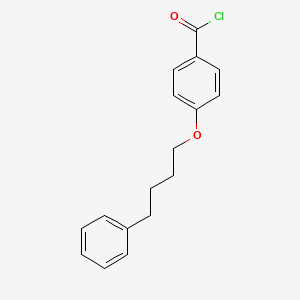
4-(4-phenylbutoxy)benzoyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Phenylbutoxy)benzoyl Chloride is an organic compound with the molecular formula C17H17ClO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 4-(4-phenylbutoxy) group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenylbutoxy)benzoyl Chloride typically involves the reaction of 4-(4-phenylbutoxy)benzoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction scheme is as follows:
Preparation of 4-(4-phenylbutoxy)benzoic acid: This can be synthesized through the ring opening of tetrahydrofuran, followed by Friedel-Crafts alkylation, halogenation, condensation, and hydrolysis.
Conversion to this compound: The 4-(4-phenylbutoxy)benzoic acid is then reacted with thionyl chloride (SOCl2) to form the corresponding acid chloride.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The use of catalysts and controlled reaction conditions are essential to achieve the desired product quality. The process involves large-scale reactions in specialized reactors with precise temperature and pressure control.
化学反应分析
Types of Reactions
4-(4-Phenylbutoxy)benzoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(4-phenylbutoxy)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4).
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
4-(4-Phenylbutoxy)benzoic acid: Formed by hydrolysis.
科学研究应用
4-(4-Phenylbutoxy)benzoyl Chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-(4-phenylbutoxy)benzoyl Chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it useful in the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
相似化合物的比较
Similar Compounds
4-Phenylazobenzoyl Chloride: Similar in structure but contains an azo group instead of the phenylbutoxy group.
Benzoyl Chloride: The parent compound without the phenylbutoxy substitution.
Uniqueness
4-(4-Phenylbutoxy)benzoyl Chloride is unique due to the presence of the phenylbutoxy group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other benzoyl chloride derivatives may not be effective.
属性
CAS 编号 |
108807-05-2 |
|---|---|
分子式 |
C17H17ClO2 |
分子量 |
288.8 g/mol |
IUPAC 名称 |
4-(4-phenylbutoxy)benzoyl chloride |
InChI |
InChI=1S/C17H17ClO2/c18-17(19)15-9-11-16(12-10-15)20-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2 |
InChI 键 |
BWMGOAWQGSLEMY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


